3-(Ethyl(methyl)amino)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

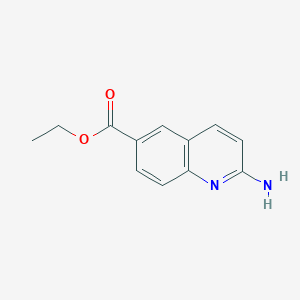

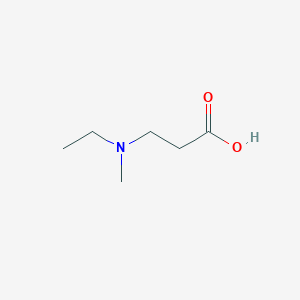

“3-(Ethyl(methyl)amino)propanoic acid” is a compound with the molecular formula C6H13NO2 . It contains an amino group and a carboxyl group, which are common features of amino acids .

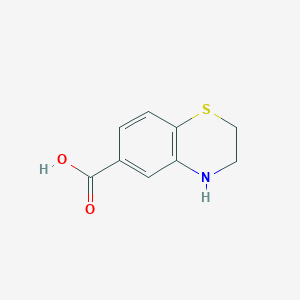

Molecular Structure Analysis

The molecular structure of “3-(Ethyl(methyl)amino)propanoic acid” consists of a propanoic acid backbone with an ethyl(methyl)amino group attached to the third carbon . The compound has a molecular weight of 181.66 .Wissenschaftliche Forschungsanwendungen

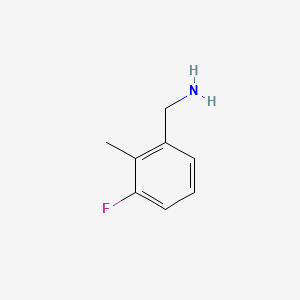

- Field: Pharmaceutical Sciences

- Application: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Antimicrobial Candidates

- Method: The derivatives were synthesized and tested against both ESKAPE group bacteria and drug-resistant Candida species .

- Results: The derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

- Field: Organic Chemistry

- Application: Synthesis of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acid Derivatives

- Method: The derivatives were synthesized and tested against strains of S. aureus, B. cereus, E. coli, and P. aeruginosa .

- Results: The compounds showed a prominent inhibitory activity with MIC = 250 µg/mL .

- Field: Pharmaceutical Sciences

- Application: 3-amino-3-phenylpropionic acid, a similar compound, is a key pharmaceutical building block .

- Method: It is used in the synthesis of anticancer agents, such as Taxol, and can also find application as a fundamental component in the synthesis of novel antibiotics and analgesic endomorphine-1 analogue tetrapeptides .

- Results: The specific outcomes depend on the particular drug being synthesized .

Antimicrobial Applications

Antibacterial Applications

Pharmaceutical Building Block

- Field: Sports Science

- Application: β-Alanine, a compound similar to 3-(Ethyl(methyl)amino)propanoic acid, is used as a supplement for athletic performance enhancement .

- Method: β-Alanine is the rate-limiting precursor of carnosine, which is to say carnosine levels are limited by the amount of available β-Alanine .

- Results: Supplementation with β-Alanine has been shown to increase the concentration of carnosine in muscles, decrease fatigue in athletes, and increase total muscular work done .

- Field: Pharmaceutical Sciences

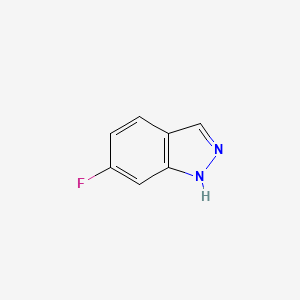

- Application: Indole derivatives, which are structurally similar to 3-(Ethyl(methyl)amino)propanoic acid, have shown antiviral activity .

- Method: Various indole derivatives were synthesized and tested for their antiviral activity .

- Results: Some indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .

Athletic Performance Enhancement

Antiviral Activity

Anti-inflammatory Activity

- Field: Organic Chemistry

- Application: 3-amino-3-phenylpropionic acid, a compound similar to 3-(Ethyl(methyl)amino)propanoic acid, is present in anticancer agents, such as Taxol .

- Method: It can also find application as a fundamental component in the synthesis of novel antibiotics and analgesic endomorphine-1 analogue tetrapeptides .

- Results: The specific outcomes depend on the particular drug being synthesized .

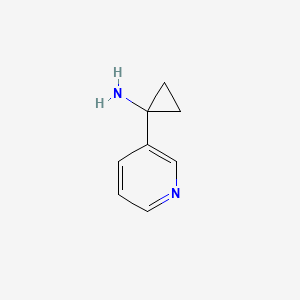

- Field: Analytical Chemistry

- Application: A pyridinium cation-pi interaction sensor for the fluorescent detection of alkyl halides .

- Method: The sensor is based on the interaction between the pyridinium cation and the alkyl halide .

- Results: The interaction results in a change in fluorescence, allowing for the detection of alkyl halides .

- Field: Organic Chemistry

- Application: The synthesis of condensation products para-nitro (3a), para-dimethylamino (3b) and para-methoxy (3c) could be achieved via the literature reported Knoevenagel condensation .

- Method: Aldehydes were reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives .

- Results: The 3-propanoic acid derivatives were reduced to give 3-propanol derivatives, which were readily oxidized to target 3-propanal derivatives .

Synthesis of Natural Products

Fluorescent Detection of Alkyl Halides

Synthesis of 3-Propanal Derivatives

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[ethyl(methyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-7(2)5-4-6(8)9/h3-5H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLDBSCPCALXOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethyl(methyl)amino)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)